molecular formula C20H14F2N2O2 B3845743 N,N'-bis(4-fluorophenyl)isophthalamide

N,N'-bis(4-fluorophenyl)isophthalamide

Cat. No.: B3845743
M. Wt: 352.3 g/mol
InChI Key: KNIHTQCYKXYLMD-UHFFFAOYSA-N
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Description

N,N’-bis(4-fluorophenyl)isophthalamide is an organic compound with the molecular formula C20H14F2N2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: Isophthaloyl chloride and 4-fluoroaniline.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine.

    Conditions: The reaction is typically performed at room temperature under an inert atmosphere (e.g., nitrogen or argon).

The reaction proceeds via nucleophilic substitution, where the amine groups of 4-fluoroaniline attack the carbonyl carbon of isophthaloyl chloride, resulting in the formation of N,N’-bis(4-fluorophenyl)isophthalamide.

Industrial Production Methods

Industrial production of N,N’-bis(4-fluorophenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)isophthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are typically used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.

    Hydrolysis: Isophthalic acid and 4-fluoroaniline.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)isophthalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)isophthalamide in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N,N’-bis(4-fluorophenyl)isophthalamide can be compared with other similar compounds, such as:

    N,N’-bis(4-chlorophenyl)isophthalamide: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and biological activity due to the different electronic effects of chlorine.

    N,N’-bis(4-bromophenyl)isophthalamide: Contains bromine atoms, which are larger and more polarizable than fluorine, potentially leading to different chemical and physical properties.

    N,N’-bis(4-methylphenyl)isophthalamide: Methyl groups instead of halogens, which can affect the compound’s hydrophobicity and steric properties.

N,N’-bis(4-fluorophenyl)isophthalamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-N,3-N-bis(4-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIHTQCYKXYLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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